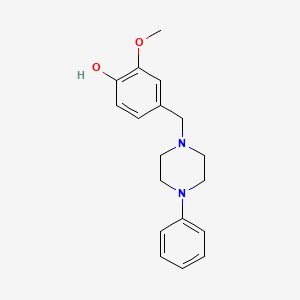![molecular formula C18H23NO B1617079 N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine CAS No. 22232-57-1](/img/structure/B1617079.png)
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine is a chiral amine compound with a complex structure that includes both phenyl and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. This method is environmentally friendly and can produce high yields of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale biocatalytic processes, where immobilized whole-cell biocatalysts with specific transaminase activity are employed. These processes are optimized to achieve high conversion rates and enantiomeric purity .
化学反応の分析
Types of Reactions
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, where a halogen atom is introduced, are common examples.
Common Reagents and Conditions
Oxidation: Ozone (O3) and hydrogen peroxide (H2O2) are used under controlled conditions to prevent over-oxidation.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used in anhydrous solvents to prevent side reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.
科学的研究の応用
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and chiral recognition.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and exerting its effects .
類似化合物との比較
Similar Compounds
- N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both phenyl and phenoxy groups. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
特性
CAS番号 |
22232-57-1 |
|---|---|
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C18H23NO/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3/t15?,16-/m0/s1 |
InChIキー |
URCIJDUOBBSMII-LYKKTTPLSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2 |
異性体SMILES |
C[C@@H](COC1=CC=CC=C1)NC(C)CC2=CC=CC=C2 |
正規SMILES |
CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(3'-Methyl-2,2'-spirobi[2H-1-benzopyran]-7-YL)morpholine](/img/structure/B1617008.png)

![2-Naphthalenesulfonic acid, 8-[[4-[(4-amino-3-sulfophenyl)azo]-6-sulfo-1-naphthalenyl]azo]-5-[[6-(benzoylamino)-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B1617013.png)



